Methyl 2,6-dichloroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family, characterized by a quinoline core structure with two chlorine substituents and a carboxylate ester group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, often involving the chlorination of quinoline derivatives followed by esterification processes. Key synthetic routes have been documented in recent literature, showcasing efficient methodologies for its preparation.
Methyl 2,6-dichloroquinoline-4-carboxylate is classified as an organic compound and more specifically as an aromatic heterocyclic compound. Its structure features a quinoline backbone, which is a bicyclic structure containing both a benzene ring and a pyridine ring.
The synthesis of methyl 2,6-dichloroquinoline-4-carboxylate typically involves a multi-step process:
Technical details regarding these methods can be found in various studies that outline specific reaction conditions and yields achieved during synthesis .
Methyl 2,6-dichloroquinoline-4-carboxylate has a molecular formula of C_11H_8Cl_2N_O_2. The structure consists of:
The compound's molecular weight is approximately 255.09 g/mol, and it exhibits distinctive spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Methyl 2,6-dichloroquinoline-4-carboxylate can undergo several chemical reactions:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and catalysts employed .
The mechanism of action for methyl 2,6-dichloroquinoline-4-carboxylate primarily relates to its biological activity:
Data supporting these mechanisms are derived from biological assays that evaluate the compound's efficacy against various pathogens and cancer cell lines .
Relevant data on these properties can be found in material safety data sheets and chemical databases .
Methyl 2,6-dichloroquinoline-4-carboxylate has several applications in scientific research:
Quinoline carboxylates represent a pharmaceutically privileged scaffold with demonstrated efficacy against drug-resistant pathogens. Methyl 2,6-dichloroquinoline-4-carboxylate (CAS 854396-81-9; C~11~H~7~Cl~2~NO~2~) exemplifies this molecular architecture, integrating three strategic features: a quinoline core, regioselective halogenation, and an ester handle for diversification. Contemporary research prioritizes such multifunctional building blocks due to their dual utility in probing structure-activity relationships (SAR) and generating targeted bioactive libraries. The C4-carboxylate moiety enables straightforward derivatization to amides and carboxylic acids, while the C2/C6 dichlorination pattern creates electron-deficient sites amenable to nucleophilic displacement – critical for developing compounds targeting antibiotic-tolerant bacterial persisters and biofilms [2] [6]. This compound’s significance extends beyond intrinsic activity; it serves as a synthetic linchpin for accessing next-generation halogenated quinolines (HQs) with optimized pharmacological profiles [3] [9].
Halogenated quinoline discovery evolved from natural product-inspired designs, particularly phenazine antibiotics observed in microbial competition. Early studies revealed that Pseudomonas aeruginosa produces brominated phenazines capable of eradicating Staphylococcus aureus biofilms in cystic fibrosis lungs [2]. This observation triggered scaffold-hopping strategies:
"We hopped from the HP scaffold to HQs for further elaboration and development, noting that broxyquinoline (5,7-dibromo-8-hydroxyquinoline) contained structural features critical for metal chelation and antibacterial activity" [2].
Systematic SAR exploration identified C2/C6 dihalogenation as pivotal for potency. First-generation HQs featured simple C2-alkyl groups, while second-generation analogues incorporated diverse functional groups via reductive amination. Methyl 2,6-dichloroquinoline-4-carboxylate emerged as a key third-generation precursor enabling:
Table 1: Evolution of Halogenated Quinoline Antibacterials
| Generation | C2 Modification | Key Advancement | Potency Example |
|---|---|---|---|
| First | -CH₃ | Proof-of-concept scaffold | MIC ~5–10 µM vs. MRSA |
| Second | Diverse alkyl/amine | Expanded functionalization | MIC ~0.3–1.0 µM vs. VRE |
| Third | Polar groups (e.g., morpholine) | Optimized ClogP & solubility | MRSE MBEC = 2.35 µM [2] |
The C2/C6 dichlorination pattern is electronically and sterically strategic:
Electronic Effects:
Steric Considerations:
Experimental and computational evidence confirms C2 as the preferred site for nucleophilic displacement in S~N~Ar reactions. Density functional theory (DFT) studies demonstrate that C2 of 2,4-dichloroquinazoline (structurally analogous) exhibits higher LUMO coefficients and lower activation energy barriers for nucleophilic attack versus C4 [7]:
"DFT calculations revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient... supporting the regioselectivity of the reaction" [7]
Table 2: Regioselectivity Factors in Dichlorinated Quinolines
| Position | LUMO Coefficient | Activation Energy | Reactivity Toward S~N~Ar |
|---|---|---|---|
| C2 | High | Low | Preferred for amines/thiols |
| C4 | Moderate | Intermediate | Ester hydrolysis/amidation |
| C6 | Low | High | Retained in final analogues |
The C4 methyl ester serves as a multifunctional handle for chemical diversification:
1.3.1. Hydrolysis to Carboxylic Acids
Controlled basic hydrolysis generates 2,6-dichloroquinoline-4-carboxylic acid – a precursor for:
1.3.2. Amide & Hydrazide Formation
The ester undergoes aminolysis with diverse nucleophiles:
1.3.3. Transesterification & Reduction
This versatility is evidenced in third-generation HQ development, where C4-derivatization produced analogues with 3–10-fold enhanced MRSE activity. HQ-2 (C2-morpholine, C4-amide) achieved exceptional potency:
Table 3: Bioactive Analogues Derived from C4 Ester Modification
| C4 Derivative | Synthetic Route | Biological Activity | |
|---|---|---|---|
| Morpholine amide | Aminolysis | MRSE MBEC = 2.35 µM | |
| PEG-conjugated | Etherification | Enhanced aqueous solubility | |
| Boc-piperazinyl | Reductive amination | Broad-spectrum biofilm eradication | |
| Hydrazide | Hydrazinolysis | Precursor to azole hybrids | [2] [6] |
Compound Index
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0